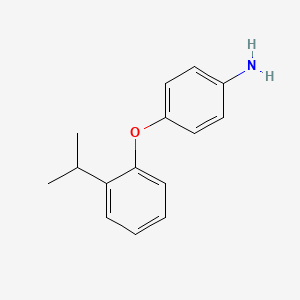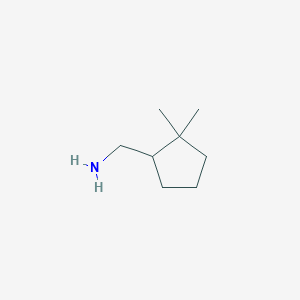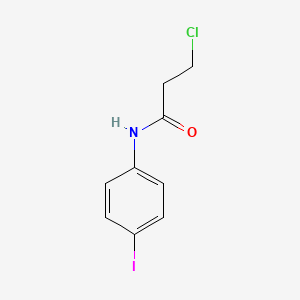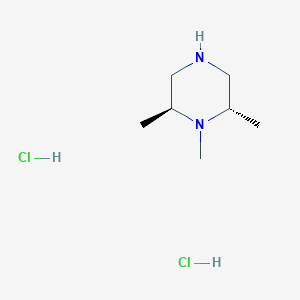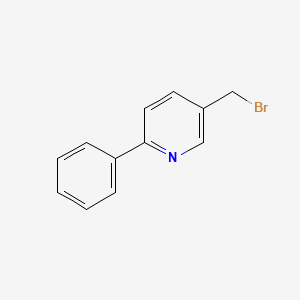
5-(Bromomethyl)-2-phenylpyridine
Vue d'ensemble
Description
5-(Bromomethyl)-2-phenylpyridine, also known as BMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in the development of new drugs. BMPP is a heterocyclic compound that contains both a pyridine and a phenyl ring. It is a white to off-white powder that is soluble in organic solvents such as ethanol and chloroform.
Applications De Recherche Scientifique
Synthesis and Catalytic Properties
5-(Bromomethyl)-2-phenylpyridine serves as a key intermediate in the synthesis of various polydentate ligands and catalysts. For instance, it is used in the preparation of polydendate ligands bearing 5'-substituted-6-carboxylic-2,2'-bipyridine subunits. These ligands have applications in forming flexible and multifunctionalized bipyridine ligands, useful in complexation reactions (Charbonnière, Weibel, & Ziessel, 2002). Additionally, N-substituted-2-aminomethyl-6-phenylpyridines, prepared from similar bromopyridine compounds, are used to synthesize CNN pincer palladium(II) and ruthenium(II) complexes. These complexes exhibit significant catalytic activity in various chemical reactions (Wang et al., 2011).
Chemosensors for Heavy Metal Ions
This compound is also integral in the development of fluorescent chemosensors for heavy metal ions. For example, reactions involving derivatives of 5-(Bromomethyl)-2-phenylpyridine with certain macrocycles have resulted in the creation of metallo receptors that can sense heavy metals like Hg2+, Cu2+, Cd2+, and Pb2+ (Padilla-Tosta et al., 2001).
Applications in Organometallic Chemistry
In organometallic chemistry, this bromopyridine is used in synthesizing complexes with potential applications in anticancer therapy. The organometallic half-sandwich iridium complexes, containing components like 2,2'-bipyridine, have been studied for their potential in treating cancers (Liu et al., 2011).
Development of Polymers
It plays a role in the development of polymers with metal-binding units. Bipyridine and terpyridine containing polyoxazolines, synthesized using bromomethyl-functionalized 2,2'-bipyridines, are examples of such polymers. These polymers have potential applications in creating new supramolecular materials (Schubert, Nuyken, & Hochwimmer, 2000).
Propriétés
IUPAC Name |
5-(bromomethyl)-2-phenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-8-10-6-7-12(14-9-10)11-4-2-1-3-5-11/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPPYQHLDNZSBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2-phenylpyridine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B3115839.png)
![3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B3115846.png)



